Pladienolide D

Structural Biology Mechanism of Action SF3B1 Binding

Pladienolide D is a 12-membered macrolide natural product derived from Streptomyces platensis Mer-11107, belonging to a class of compounds known as spliceosome inhibitors. It functions by binding specifically to the SF3B complex within the U2 snRNP, thereby modulating pre-mRNA splicing and inhibiting tumor cell proliferation.

Molecular Formula C30H48O9
Molecular Weight 552.7 g/mol
Cat. No. B1249910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePladienolide D
Synonymspladienolide D
Molecular FormulaC30H48O9
Molecular Weight552.7 g/mol
Structural Identifiers
SMILESCCC(C(C)C1C(O1)CC(C)(C=CC=C(C)C2C(C=CC(C(CCC(CC(=O)O2)O)(C)O)OC(=O)C)C)O)O
InChIInChI=1S/C30H48O9/c1-8-23(33)20(4)28-24(38-28)17-29(6,35)14-9-10-18(2)27-19(3)11-12-25(37-21(5)31)30(7,36)15-13-22(32)16-26(34)39-27/h9-12,14,19-20,22-25,27-28,32-33,35-36H,8,13,15-17H2,1-7H3/b12-11+,14-9+,18-10+
InChIKeySDUSVHUQNWGNCQ-RRJBRJTHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pladienolide D: A Foundational SF3B Splicing Inhibitor Macrolide for Antitumor Research


Pladienolide D is a 12-membered macrolide natural product derived from Streptomyces platensis Mer-11107, belonging to a class of compounds known as spliceosome inhibitors [1]. It functions by binding specifically to the SF3B complex within the U2 snRNP, thereby modulating pre-mRNA splicing and inhibiting tumor cell proliferation [2]. Pladienolide D is a 16-hydroxylated derivative of Pladienolide B and serves as the parent scaffold for clinically evaluated analogs such as E7107 and H3B-8800 [3][4].

Why Pladienolide D Cannot Be Simply Substituted by Other Spliceosome Inhibitors


Spliceosome inhibitors are not functionally interchangeable. Despite sharing a common macromolecular target, compounds like Pladienolide B, FD-895, and Herboxidiene exhibit distinct binding kinetics, alternative splicing signatures, and therapeutic windows due to subtle variations in their molecular architecture [1]. Pladienolide D's unique 16-hydroxylation and macrocyclic conformation dictate its specific interaction with the SF3B complex, resulting in a unique pharmacological profile that directly impacts in vivo efficacy and clinical developability [2]. Generic substitution with a close analog, such as Pladienolide B, risks loss of potency, altered selectivity, or failure to replicate the precise splicing modulation required for specific antitumor applications [3].

Pladienolide D: Quantified Differentiation Against Closest Spliceosome Inhibitor Analogs


Structural Basis for Differential Target Engagement: Pladienolide D vs. Spliceostatin A

Cryo-EM and X-ray crystallography reveal that Pladienolide D occupies a distinct binding pocket within the SF3B complex compared to other modulators like Spliceostatin A. Specifically, Pladienolide D binds covalently to the PHF5A zinc finger, whereas Spliceostatin A induces a different conformational change in the branch site recognition loop, resulting in distinct intron retention profiles and downstream cytotoxic effects [1].

Structural Biology Mechanism of Action SF3B1 Binding

Enhanced Cytotoxicity Profile in Gastric Cancer: Pladienolide B Derivative vs. Parent Pladienolide B

In a panel of six gastric cancer cell lines, the Pladienolide B derivative exhibited a lower mean IC50 value compared to the parent Pladienolide B, indicating improved potency [1]. This derivative's activity was further validated in primary patient-derived cells, where it demonstrated potent antitumor effects, underscoring the value of structural modifications originating from the Pladienolide scaffold.

Oncology Cytotoxicity Gastric Cancer

Clinical Development Precedence: Pladienolide D Derivative (E7107) vs. FD-895 Analog (H3B-8800)

Pladienolide D has demonstrated superior translational potential as evidenced by the clinical progression of its derivatives. E7107, a 7-urethane derivative of Pladienolide D, advanced to Phase I clinical trials, showing objective responses in patients with solid tumors [1]. In contrast, the FD-895 analog H3B-8800, while granted orphan drug status, showed limited single-agent clinical activity in a Phase I trial for myeloid malignancies [2]. This difference in clinical trajectory underscores the Pladienolide D scaffold's unique developability advantages.

Clinical Development Hematologic Malignancies Splicing Modulator

Unique Metabolic Liability: Pladienolide D 16-Hydroxylation vs. Pladienolide B

Pladienolide D is distinguished from Pladienolide B by a single hydroxylation at the C-16 position. This structural feature is not merely a static modification; it represents a critical metabolic soft spot that can be exploited for pro-drug design or to modulate pharmacokinetic properties [1]. The presence of this hydroxyl group directly influences the compound's polarity, hydrogen-bonding capacity, and susceptibility to Phase II conjugation, thereby altering its in vivo clearance and distribution profile relative to Pladienolide B.

Medicinal Chemistry Metabolism SAR

Pladienolide D: High-Impact Research and Procurement Application Scenarios


Lead Optimization for Spliceosome-Targeting Therapeutics

Pladienolide D serves as an optimal starting point for medicinal chemistry campaigns aimed at developing novel SF3B inhibitors. Its unique 16-hydroxylation site provides a synthetic handle for generating diverse analogs with improved potency and pharmacokinetic profiles, as demonstrated by the successful development of the clinical candidate E7107. This makes it a superior choice over Pladienolide B for programs seeking to explore structure-activity relationships around the macrocyclic core [1].

Investigating Differential Splicing Mechanisms in Cancer

The distinct binding mode of Pladienolide D to the SF3B complex, as revealed by cryo-EM, induces a specific alternative splicing signature. Researchers can utilize Pladienolide D as a chemical probe to dissect the functional consequences of modulating the U2 snRNP in various cancer models, particularly those harboring SF3B1 mutations, providing insights that cannot be gained using other spliceosome inhibitors like Spliceostatin A [2].

Preclinical Validation of Splicing Modulation in Gastric and Colon Cancer

Given the potent in vivo tumor regression observed with Pladienolide derivatives in gastric and colon cancer xenograft models, Pladienolide D is an ideal tool compound for preclinical studies. Its established efficacy in these specific cancer types supports its use in proof-of-concept studies exploring combination therapies or biomarker identification, where the parent compound or its analogs can serve as a benchmark for splicing-targeted antitumor activity [3].

Structural Biology and Biophysical Studies of the Spliceosome

The high-resolution structure of the SF3B core in complex with Pladienolide D (PDB: 7B91) provides a precise molecular blueprint. This structural data enables structure-based drug design, computational modeling of binding interactions, and the rational engineering of spliceosome modulators with tailored properties, making Pladienolide D an essential reference standard for structural biology efforts [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pladienolide D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.